molecular formula C10H8BrN3O B5850618 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide

4-bromo-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No. B5850618
M. Wt: 266.09 g/mol
InChI Key: REBIYTCRTIUBSI-UHFFFAOYSA-N
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Description

4-bromo-N-phenyl-1H-pyrazole-1-carboxamide, also known as BPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has also been shown to have anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide in lab experiments is its high purity and stability. 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide can be easily synthesized and purified, and it has a long shelf life. However, one of the limitations of using 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide research, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide and its biochemical and physiological effects.

Synthesis Methods

4-bromo-N-phenyl-1H-pyrazole-1-carboxamide can be synthesized using various methods, including the reaction of 4-bromo-1H-pyrazole with N-phenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 4-bromo-1H-pyrazole with N-phenylurea or N-phenylthiourea.

Scientific Research Applications

4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has been shown to exhibit antitumor activity and has potential as a therapeutic agent for the treatment of cancer. In agricultural chemistry, 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has been shown to have herbicidal activity and can be used as a selective herbicide. In material science, 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has been used as a building block for the synthesis of novel materials.

properties

IUPAC Name

4-bromo-N-phenylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-8-6-12-14(7-8)10(15)13-9-4-2-1-3-5-9/h1-7H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBIYTCRTIUBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-phenyl-1H-pyrazole-1-carboxamide

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